

Comparative Analysis of Anacyclin and Other N-Alkylamides: A Guide for Researchers

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Compound of Interest

Compound Name: *Anacyclin*

Cat. No.: *B1239620*

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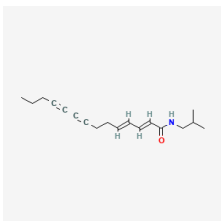
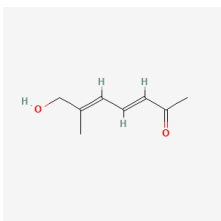
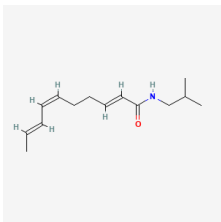
This guide provides a detailed comparative analysis of **Anacyclin** and other prominent N-alkylamides, including Pellitorine and Spilanthol. The information is intended to support research and development efforts by offering a structured overview of their chemical properties, biological activities, and mechanisms of action, supported by available experimental data.

Introduction to N-Alkylamides

N-alkylamides are a class of naturally occurring bioactive compounds found in various plant species. They are characterized by a fatty acid chain linked to an amine via an amide bond. These compounds are known for their diverse pharmacological effects, including immunomodulatory, anti-inflammatory, analgesic, and insecticidal properties. This guide focuses on a comparative analysis of **Anacyclin**, Pellitorine, and Spilanthol, three N-alkylamides of significant scientific interest.

Chemical Structures

The chemical structures of **Anacyclin**, Pellitorine, and Spilanthol are presented below.

Compound	Chemical Structure	IUPAC Name	Molecular Formula	Molar Mass
Anacyclin		(2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide[1]	C ₁₈ H ₂₅ NO	271.4 g/mol [1]
Pellitorine		(2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide[2]	C ₁₄ H ₂₅ NO	223.36 g/mol
Spilanthol		(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide	C ₁₄ H ₂₃ NO	221.34 g/mol [3]

Comparative Biological Activity

This section provides a comparative summary of the known biological activities of **Anacyclin**, **Pellitorine**, and **Spilanthol**, with quantitative data where available.

Anti-inflammatory Activity

Compound	Assay	Target/Mechanism	Quantitative Data (IC ₅₀)	Reference
Anacyclin	Data Not Available	Data Not Available	Data Not Available	-
Pellitorine	Inhibition of HMGB1-induced TNF- α and IL-6 production in HUVECs	HMGB1 signaling pathway	Not explicitly an IC ₅₀ , but effective at 10 and 20 μ M	[4]
Spilanthol	Inhibition of LPS-induced NO production in RAW 264.7 macrophages	Inhibition of iNOS expression, inactivation of NF- κ B	Effective at 90 μ M and 180 μ M	[5]
Spilanthol	Inhibition of LPS-induced IL-1 β , IL-6, and TNF- α production	Inactivation of NF- κ B	Dose-dependent reduction	[6]

Analgesic Activity

Compound	Assay	Target/Mechanism	Quantitative Data	Reference
Anacyclin	Data Not Available	Data Not Available	Data Not Available	-
Pellitorine	Capsaicin-evoked Ca^{2+} uptake in TRPV1-expressing cells	TRPV1 Antagonist	$\text{IC}_{50} = 154 \text{ } \mu\text{g/mL}$ (0.69 mM)	[2][3]
Spilanthol	Formalin test in mice (extract)	Interaction with cannabinoid and TRPV1 channels suggested	Data on extract, not isolated compound	[2]

Cytotoxic Activity

Compound	Cell Line	Cancer Type	Quantitative Data (IC_{50})	Reference
Anacyclin	Data Not Available	Data Not Available	Data Not Available	-
Pellitorine	HL-60	Human Promyelocytic Leukemia	13.0 $\mu\text{g/mL}$	[4][7][8]
MCF-7	Human Breast Adenocarcinoma	1.8 $\mu\text{g/mL}$	[4][7][8]	
Spilanthol	MCF-7	Human Breast Adenocarcinoma	$37.1 \pm 1.1 \text{ } \mu\text{g/mL}$ (48h)	[5]

Insecticidal Activity

| Compound | Organism | Quantitative Data (LC_{50}) | Reference | |---|---|---|---|---| | **Anacyclin** | Data Not Available | Data Not Available | - | | Pellitorine | Aedes aegypti larvae | 0.92 ppm (48h)

[[9] | | | Culex pipiens pallens larvae | 0.86 ppm (48h) [[9] | | | Plutella xylostella larvae | 0.046 mg/mL (48h) | | | Spilanthol | Plutella xylostella larvae | 1.49 g/L [[10][11][12] |

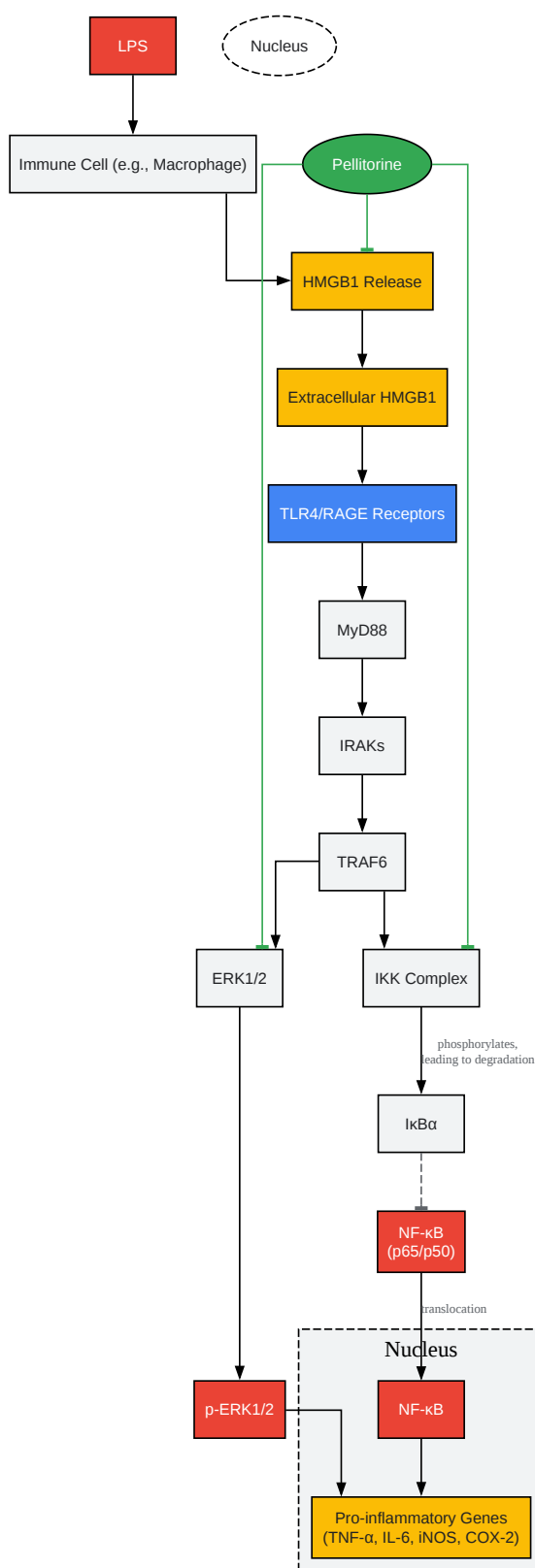
Mechanisms of Action & Signaling Pathways

Anacyclin

The specific signaling pathways modulated by **Anacyclin** have not been extensively elucidated in the currently available literature.

Pellitorine: Inhibition of the HMGB1 Signaling Pathway

Pellitorine exerts its anti-inflammatory effects by inhibiting the High Mobility Group Box 1 (HMGB1) signaling pathway. HMGB1 is a late-phase mediator of inflammation. Pellitorine has been shown to suppress the release of HMGB1 and inhibit its-mediated inflammatory responses.[2] This includes the reduced production of pro-inflammatory cytokines such as TNF- α and IL-6, and the inhibition of NF- κ B and ERK1/2 activation.[4]

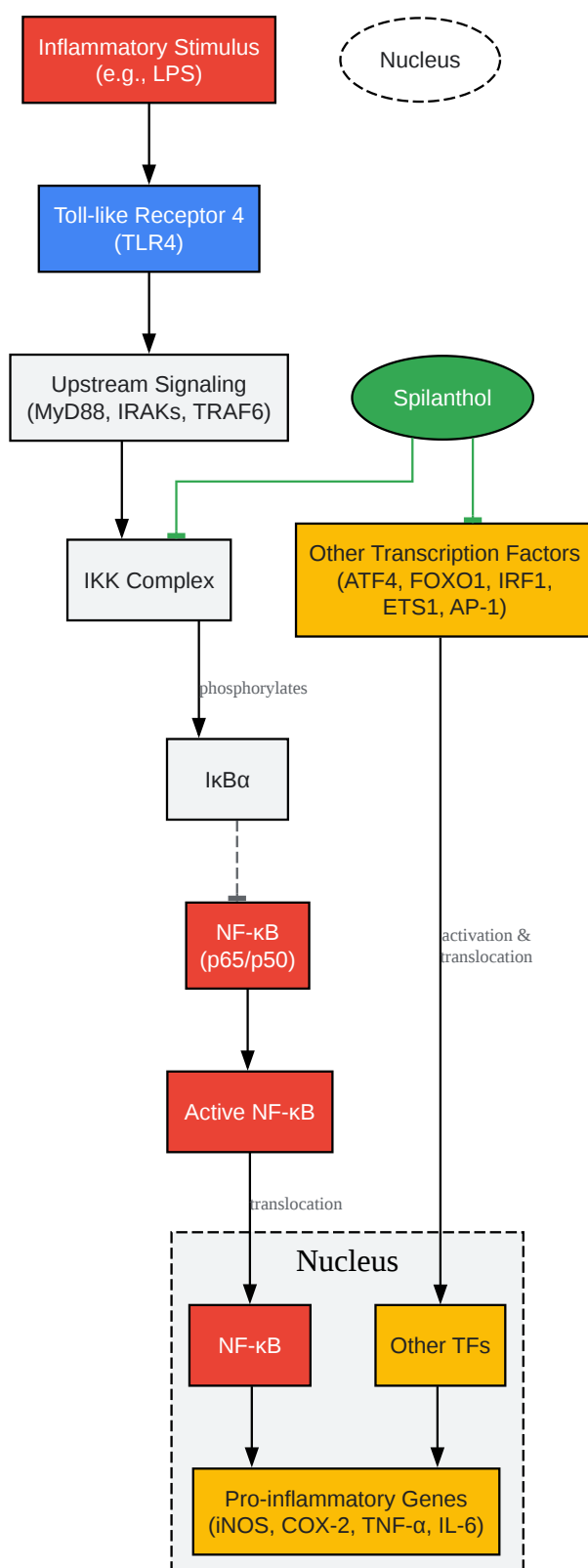


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Pellitorine's inhibition of the HMGB1 signaling pathway.

Spilanthol: Modulation of Inflammatory Transcription Factors

Spilanthol exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) through the reduced expression of inducible nitric oxide synthase (iNOS) in macrophages.[7] This is achieved by inhibiting the activation of several key transcription factors, most notably NF- κ B, but also ATF4, FOXO1, IRF1, ETS1, and AP-1.[7] By preventing the activation of these transcription factors, Spilanthol effectively downregulates the expression of pro-inflammatory genes.



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Spilanthol's inhibition of inflammatory transcription factors.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of these N-alkylamides.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:



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Workflow for the Nitric Oxide Production Assay.

Detailed Protocol:

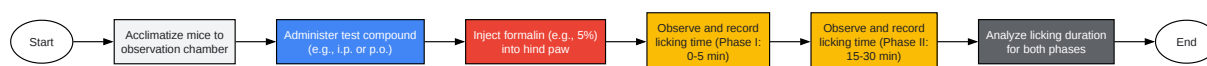
- Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5×10^5 cells/mL and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., **Anacyclin**, Pellitorine, or Spilanthol).
- Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
- Incubation: The plates are incubated for 24 hours.

- **Griess Assay:** The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
- **Data Analysis:** A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Analgesic Activity: Formalin-Induced Paw Licking Test in Mice

Objective: To evaluate the analgesic potential of a test compound by observing its effect on the nociceptive behavior induced by a subcutaneous injection of formalin.

Workflow:



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Workflow for the Formalin-Induced Paw Licking Test.

Detailed Protocol:

- **Animal Acclimatization:** Mice are placed in individual observation chambers for a period of acclimatization.
- **Compound Administration:** The test compound is administered to the animals via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the formalin injection.
- **Formalin Injection:** A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one of the hind paws.

- **Observation:** The licking and biting of the injected paw is observed and timed. The observation period is typically divided into two phases: the early phase (Phase I, 0-5 minutes post-injection), representing neurogenic pain, and the late phase (Phase II, 15-30 minutes post-injection), representing inflammatory pain.
- **Data Analysis:** The total time spent licking the injected paw in each phase is recorded and compared between the treated and control groups to determine the analgesic effect of the compound.

Conclusion

This comparative guide highlights the current state of knowledge regarding **Anacyclin**, Pellitorine, and Spilanthol. While significant data exists for the biological activities and mechanisms of action of Pellitorine and Spilanthol, there is a notable lack of quantitative, comparative data for **Anacyclin**. Further research is required to fully elucidate the pharmacological profile of **Anacyclin** and to enable a more direct comparison with other N-alkylamides. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers to design and conduct further investigations into this promising class of natural compounds.

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